

# UnyLinker™ Technology: A Technical Guide to a Universal Solution for Oligonucleotide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The advent of oligonucleotide-based therapeutics has necessitated robust, scalable, and efficient methods for the chemical synthesis of these molecules. A significant advancement in this field has been the development of universal linkers, which streamline the synthesis process by eliminating the need for nucleoside-specific solid supports. Among these, UnyLinker™ technology has emerged as a leading platform, offering high-purity oligonucleotides through a novel and efficient cleavage mechanism. This technical guide provides an in-depth exploration of the discovery, development, and core principles of UnyLinker™ technology, complete with detailed experimental protocols and quantitative data to support its application in research and drug development.

# **Core Principles of UnyLinker™ Technology**

Discovered and developed by Ravikumar and colleagues, UnyLinker™ is a universal linker molecule designed for efficient and scalable solid-phase oligonucleotide synthesis.[1][2][3][4][5] [6][7] The core of the technology is a novel molecule with a conformationally rigid and chemically stable bridgehead ring oxygen atom. This structure carries a conventional 4,4'-dimethoxytrityl (DMT) group for monitoring coupling efficiency and a succinyl group for attachment to the solid support, both locked in a syn orientation.[1][2][3][4][5][6]







The key innovation of UnyLinker™ lies in its cleavage mechanism. The specific geometry of the vicinal syn oxygen functional group facilitates a rapid and clean cleavage of the synthesized oligonucleotide from the solid support under standard aqueous ammonia deprotection conditions.[1][2][4][5] This process yields high-quality oligonucleotides with a free 3'-hydroxyl group.[1][2][4][5] A significant advantage of this technology is the elimination of a class of impurities that can arise from branching at the exocyclic amino group of nucleosides when using traditional nucleoside-loaded supports.[1][2][3][4][5]

### **Quantitative Performance Data**

The UnyLinker™ technology has been demonstrated to provide excellent performance across various metrics, including coupling efficiency, cleavage time, and final product purity.



Parameter	UnyLinker™ Performance	Comparison Data	Source
Average Coupling Efficiency	>99% per step	Standard phosphoramidite chemistry	ChemGenes
Cleavage & Deprotection Time (Aqueous NH <sub>3</sub> )	8 hours at 55°C (small scale)	-	Ravikumar et al., 2008
Rapid Cleavage of LNA Oligonucleotides (Aqueous NH <sub>3</sub> )	30 minutes to 6 hours at 50-60°C	-	WO2018177881A1
Gas-Phase Cleavage & Dephosphorylation (NH₃)	Optimal at 10 psi, 120 min at 80°C or 60 min at 90°C (with water)	Similar performance to UnySupport	Gas-Phase Cleavage and Dephosphorylation of Universal Linker- Bound Oligodeoxynucleotide s
Impurity Profile	No base modification observed (<0.1% detection limit)	Eliminates impurities from nucleoside- loaded supports	Ravikumar et al., 2008
Scalability	Demonstrated up to 700 mmol scale	-	Ravikumar et al., 2008

# Experimental Protocols Synthesis of the UnyLinker™ Molecule

The synthesis of the UnyLinker™ molecule is a multi-step organic chemistry process. A detailed protocol can be found in the supplementary information of the primary publication by Ravikumar et al. (2008). The key steps involve the formation of the rigid bicyclic core, followed by the introduction of the DMT and succinyl groups. A novel method for removing trace amounts of osmium, used as a catalyst, to undetectable levels (<1 ppm) has also been described.[1][2][8]



### **Loading of UnyLinker™ onto Solid Supports**

UnyLinker<sup>™</sup> can be loaded onto a variety of commercially available solid supports, including controlled pore glass (CPG) and polystyrene (PS). The loading process typically involves the reaction of the succinyl group of the UnyLinker<sup>™</sup> molecule with the amine-functionalized solid support. Detailed loading conditions for various supports are available in the supporting information of the Ravikumar et al. (2008) publication.[1][8]

# Automated Oligonucleotide Synthesis using UnyLinker™

Oligonucleotide synthesis using UnyLinker™-loaded solid supports follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.

### Materials:

- UnyLinker<sup>™</sup>-loaded solid support (CPG or PS)
- Acetonitrile (anhydrous)
- Phosphoramidite monomers (A, C, G, T, and any modified bases)
- Activator solution (e.g., 5-ethylthio-1H-tetrazole)
- Capping solution (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
- Oxidizer solution (Iodine in THF/water/pyridine)
- Deblocking solution (3% trichloroacetic acid in dichloromethane)

### Protocol:

- Column Packing: Pack the desired amount of UnyLinker<sup>™</sup>-loaded solid support into a synthesis column.
- Instrument Setup: Install the column on an automated DNA/RNA synthesizer and prime the reagent lines.



- Synthesis Cycle: a. Deblocking (Detritylation): Remove the DMT group from the UnyLinker™ with the deblocking solution. b. Coupling: Add the first phosphoramidite monomer and activator solution to the column to initiate the coupling reaction. c. Capping: Cap any unreacted 5'-hydroxyl groups using the capping solution. d. Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using the oxidizer solution. e. Repeat: Repeat the deblocking, coupling, capping, and oxidation steps for each subsequent monomer in the desired sequence.
- Final Deblocking: After the final coupling step, perform a final detritylation if DMT-off analysis is required.

### **Cleavage and Deprotection**

Standard Protocol (Aqueous Ammonia):

- Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
- Add concentrated ammonium hydroxide.
- Heat the vial at 55°C for 8-16 hours.
- Cool the vial to room temperature.
- Filter the solution to remove the solid support.
- Evaporate the ammonium hydroxide to yield the deprotected oligonucleotide.

Rapid Protocol for LNA Oligonucleotides:

- Follow steps 1 and 2 of the standard protocol.
- Heat the vial at a temperature between 50°C and 60°C for a period of 30 minutes to 6 hours.
   [9]
- Proceed with steps 4-6 of the standard protocol.



# Visualizing the UnyLinker<sup>™</sup> Workflow and Chemistry Synthesis of the UnyLinker<sup>™</sup> Molecule

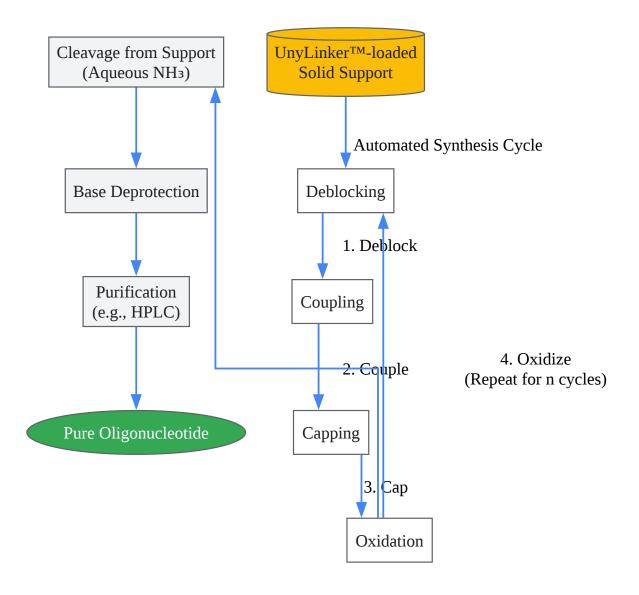


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Caption: Key stages in the chemical synthesis of the UnyLinker™ molecule.

### **Experimental Workflow for Oligonucleotide Synthesis**





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Caption: The experimental workflow for solid-phase oligonucleotide synthesis using  $UnyLinker^{TM}$ .

# Cleavage Mechanism of UnyLinker™





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Caption: Proposed mechanism for the cleavage and release of the oligonucleotide from the UnyLinker™ support.

### Conclusion

UnyLinker™ technology represents a significant step forward in the field of oligonucleotide synthesis. Its robust chemistry, efficient cleavage mechanism, and compatibility with a wide range of modified nucleosides make it a versatile and reliable tool for both academic research and the large-scale production of therapeutic oligonucleotides. The ability to streamline the synthesis process by using a single universal support reduces complexity, minimizes the potential for errors, and ultimately contributes to the development of higher purity drug substances. This technical guide provides a foundational understanding of the UnyLinker™ technology, empowering researchers and drug developers to leverage its advantages in their own work.

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